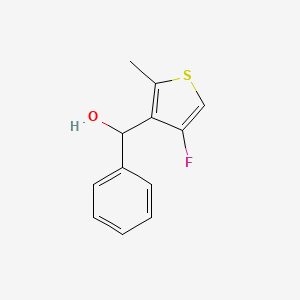
(4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C12H11FOS. It is a member of the thiophene family, characterized by a thiophene ring substituted with a fluorine atom and a methyl group, along with a phenyl group attached to a methanol moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Substitution Reactions: The fluorine and methyl groups are introduced to the thiophene ring through electrophilic aromatic substitution reactions. Common reagents include fluorinating agents like Selectfluor and methylating agents such as methyl iodide.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent.
Formation of the Methanol Moiety: The final step involves the reduction of a carbonyl group to form the methanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to the methanol moiety using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4), Dess-Martin periodinane (DMP)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Regeneration of the methanol moiety
Substitution: Formation of substituted thiophene derivatives
Applications De Recherche Scientifique
(4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol
- (4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanone
- (4-Fluoro-2-methylthiophen-3-yl)(phenyl)ethanol
Uniqueness
(4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11FOS |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(4-fluoro-2-methylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11FOS/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3 |
Clé InChI |
SNWWSTCIDWBRFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CS1)F)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)

![12-Acetyl-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one](/img/structure/B13083653.png)
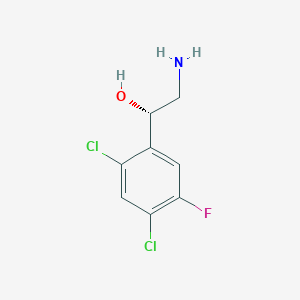
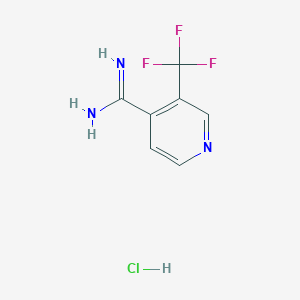
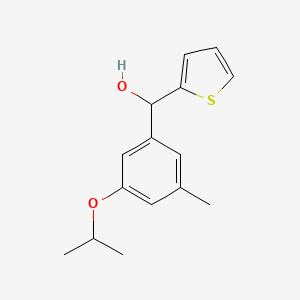

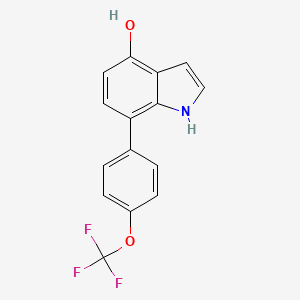
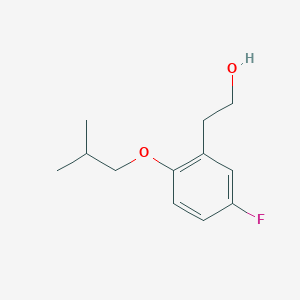
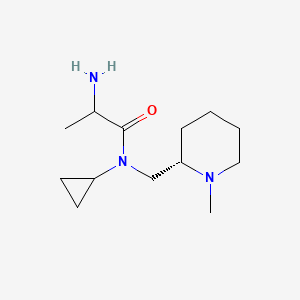
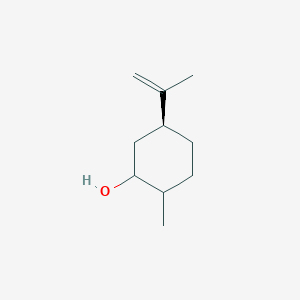
![1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)

